molecular formula C7H5Cl2IO B2679730 1,5-Dichloro-2-iodo-3-methoxybenzene CAS No. 1271523-34-2

1,5-Dichloro-2-iodo-3-methoxybenzene

Cat. No.: B2679730
CAS No.: 1271523-34-2
M. Wt: 302.92
InChI Key: QAVIKJDKZDNHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a cornerstone of organic chemistry, widely utilized in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms to an aromatic ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. 1,5-Dichloro-2-iodo-3-methoxybenzene is a polysubstituted benzene (B151609) derivative, a class of compounds that offers a high degree of tunability for chemical synthesis. The presence of both chlorine and iodine atoms provides differential reactivity, allowing for selective transformations at different positions on the aromatic ring. The methoxy (B1213986) group, an electron-donating substituent, further modulates the reactivity of the benzene ring, influencing the regioselectivity of subsequent reactions.

Significance as a Synthetic Target and Intermediate

The strategic placement of three different types of substituents on the benzene ring makes this compound a significant target for organic chemists. Its synthesis requires careful control of regioselectivity, particularly in the iodination of its precursor, 3,5-dichloroanisole (B44140). The primary route to this compound involves the electrophilic iodination of 3,5-dichloroanisole, a reaction that can yield a mixture of mono- and di-iodinated products. The synthesis of the precursor itself, 3,5-dichloroanisole, can be achieved from 1,3,5-trichlorobenzene (B151690) through nucleophilic aromatic substitution with a methoxide (B1231860) source. google.com

As a synthetic intermediate, this compound is particularly valuable due to the presence of the iodo group. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal site for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials. The chlorine atoms, being less reactive, can remain intact during these transformations, providing sites for further functionalization in subsequent synthetic steps.

Overview of Key Research Areas

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of medicinal interest. For instance, the 3,5-dichlorophenyl group is a feature in some biologically active compounds. The true value of this compound lies in its potential as a versatile building block in discovery chemistry. Researchers in medicinal chemistry and materials science can utilize this intermediate to generate libraries of novel compounds for screening and development. The ability to selectively functionalize the iodo and chloro positions allows for the systematic exploration of chemical space around a core scaffold.

The study of the regioselective synthesis of polysubstituted benzenes is a significant area of research in itself. The challenges associated with controlling the position of incoming substituents on an already substituted ring drive the development of new synthetic methodologies. The synthesis of this compound serves as a case study in this field, demonstrating the interplay of directing effects of different functional groups in electrophilic aromatic substitution.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1271523-34-2
Molecular Formula C₇H₅Cl₂IO
Linear Formula C₇H₅Cl₂IO

Note: Detailed physical and spectroscopic properties are often available from commercial suppliers but are not extensively reported in peer-reviewed literature for this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-2-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2IO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVIKJDKZDNHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations

Cross-Coupling Reactions of 1,5-Dichloro-2-iodo-3-methoxybenzene

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated benzenes like this compound serve as versatile substrates for sequential, site-selective functionalization.

The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and a boronic acid derivative, is a cornerstone of modern organic synthesis. mdpi.com The reaction's efficiency and selectivity with a polyhalogenated substrate are highly dependent on the choice of halogen, the catalytic system, and the reaction conditions.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend I > Br > OTf > Cl. rsc.org This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus the most susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step of the catalytic cycle. nih.gov

For this compound, the Suzuki-Miyaura coupling is expected to occur with high regioselectivity at the C-I bond. The carbon-iodine bond will preferentially react over the much stronger carbon-chlorine bonds, allowing for the selective introduction of an aryl group at the C2 position. This principle has been demonstrated in various polyhalo-heterocyclic systems where selective coupling at the site of the most labile halogen is achieved. rsc.org For instance, the coupling of 5-bromo-2-chloropyridine (B1630664) with aryl boronic acids occurs selectively at the C-Br bond. rsc.org While specific studies on this compound are not prevalent, the established reactivity patterns strongly support that the initial coupling will happen at the iodo-substituted position.

The success of a Suzuki-Miyaura coupling, particularly with challenging substrates like those containing multiple halogen atoms or sterically hindered sites, heavily relies on the choice of the palladium catalyst and the supporting ligand. mdpi.com Ligands play a crucial role in stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination. organic-chemistry.orglookchem.com

For substrates similar to this compound, which can be considered sterically hindered due to the ortho-substituents, bulky and electron-rich phosphine (B1218219) ligands are often required. Buchwald-type ligands, such as SPhos and XPhos, have demonstrated high efficacy in coupling sterically demanding aryl chlorides and bromides. nih.govrsc.org These ligands promote the formation of monoligated, highly reactive Pd(0) species that readily undergo oxidative addition. nih.gov The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane) are also critical parameters that must be optimized to achieve high yields and prevent side reactions. researchgate.net

Table 1: Typical Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Halides

Catalyst Precursor Ligand Base Solvent Typical Substrates
Pd₂(dba)₃ SPhos K₃PO₄ Toluene/Water Aryl Chlorides, Bromides, Iodides
Pd(OAc)₂ XPhos K₂CO₃ 1,4-Dioxane Hindered Aryl Halides

This table presents generally effective systems for Suzuki-Miyaura couplings; specific conditions for this compound would require experimental optimization.

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halide in this compound is expected to be highly selective.

The reaction will almost certainly proceed at the C-I bond, leaving the two C-Cl bonds intact for potential subsequent transformations. scielo.org.mx This allows for the synthesis of 2-alkynyl-1,5-dichloro-3-methoxybenzene derivatives. The typical conditions involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or piperidine. ntu.edu.twscispace.com The selective reaction at the most labile C-X bond is a common strategy in the synthesis of complex molecules from polyhalogenated precursors. orgsyn.org

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming aryl-aryl, aryl-ether, and aryl-amine bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often involve the coupling of an aryl halide with an alcohol, amine, or another aryl halide.

In the case of this compound, an Ullmann-type reaction with a nucleophile (e.g., an alcohol or amine) would be expected to show selectivity for the iodo-substituent, although this selectivity can be less pronounced than in palladium-catalyzed processes. The reactivity is influenced by both the halogen and the electronic nature of the aromatic ring. Electron-rich aryl halides, like the target compound with its methoxy (B1213986) group, can be less reactive in copper-mediated couplings. chemicalforums.com Achieving successful coupling might require harsh conditions, specific ligands like 1,10-phenanthroline, and a strong base. chemicalforums.comnih.gov

Suzuki-Miyaura Coupling with Arylboronic Acids

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

The this compound molecule lacks strong electron-withdrawing groups. The methoxy group is an electron-donating group, and the chlorine atoms are only weakly deactivating. Therefore, the benzene (B151609) ring is not sufficiently activated for a standard SNAr reaction to occur under typical conditions. The halogen atoms in this compound are unlikely to be displaced by nucleophiles like alkoxides, amines, or thiolates unless extremely harsh reaction conditions are employed or a different mechanism, such as one involving benzyne (B1209423) intermediates, is invoked. Even then, the lack of strong activation makes nucleophilic substitution a disfavored pathway for this compound. nih.govresearchgate.net

Regioselective Amination Reactions

Influence of Methoxyl Group Position on Regioselectivity

The methoxy group at the C-3 position is an ortho-, para-director and an activating group for electrophilic aromatic substitution due to its electron-donating resonance effect. In the context of nucleophilic aromatic substitution or metal-catalyzed cross-coupling, its electronic influence is more nuanced. It can influence the electron density of the adjacent carbons. For a potential amination at the C-2 position, the methoxy group at C-3 would have an electronic effect, while the chloro groups at C-1 and C-5 would provide steric hindrance and are electron-withdrawing. The precise outcome of regioselectivity in amination reactions involving similar polysubstituted anisoles often depends on the specific catalyst, ligands, and reaction conditions used.

Interconversion of Halogen Substituents (e.g., Methoxylation from Bromo-Precursors)

The synthesis of this compound is not well-documented in the literature. However, a plausible synthetic route could involve the interconversion of halogen substituents on a pre-existing polysubstituted benzene ring. For instance, a precursor like 1,5-dichloro-3-bromo-2-iodobenzene could potentially undergo a nucleophilic aromatic substitution with sodium methoxide (B1231860) to replace the bromo group, although such a reaction would likely require harsh conditions or a copper or palladium catalyst. More commonly, the methoxy group is introduced early in the synthesis, and the halogens are installed subsequently through electrophilic halogenation. The synthesis of related compounds, such as 2,3-dichloroanisole (B143163) from 1,2,3-trichlorobenzene (B84244) via reaction with an alkali metal methoxide, has been reported.

Electrophilic Aromatic Substitution (if applicable to further functionalization)

Further functionalization of this compound via electrophilic aromatic substitution would be challenging. The benzene ring is heavily substituted and deactivated by the three electron-withdrawing halogen atoms. While the methoxy group is an activating ortho-, para-director, the available ortho position (C-4) and para position (C-6) are sterically hindered by the adjacent chloro and iodo groups. Any electrophilic substitution, if it were to occur, would likely be slow and require forcing conditions. The regioselectivity would be directed by the methoxy group to the C-4 and C-6 positions.

Radical Reactions and Homolytic Aromatic Substitution Pathways

There is no specific information found regarding radical reactions or homolytic aromatic substitution pathways for this compound. In general, aryl iodides can participate in radical reactions, for example, under photolytic conditions or in the presence of radical initiators. The C-I bond is the weakest of the carbon-halogen bonds present in the molecule and would be the most likely site for homolytic cleavage to form an aryl radical. This radical could then participate in various radical trapping reactions.

Chemo- and Regioselectivity in Complex Reaction Environments

In a complex reaction environment with multiple reactive sites, the chemo- and regioselectivity of this compound would be dictated by the relative reactivity of its functional groups.

Chemoselectivity : In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond would be expected to react selectively over the C-Cl bonds. This is a well-established reactivity trend for aryl halides (I > Br > Cl).

Regioselectivity : The substitution would occur at the C-2 position. If a reaction were to involve nucleophilic aromatic substitution (which is generally difficult on such rings unless highly activated), the positions ortho and para to the electron-withdrawing chloro groups might be targeted, but this is less likely than reaction at the iodo-substituted carbon via other mechanisms.

Below is a predictive table summarizing the likely reactivity at different positions based on general principles.

PositionSubstituentLikely Reactivity
C-1ChloroLow reactivity in cross-coupling; potential site for nucleophilic attack if activated
C-2IodoMost probable site for metal-catalyzed cross-coupling and radical formation
C-3MethoxyDirecting group for electrophilic substitution; unlikely to be displaced
C-4HydrogenPotential site for sterically hindered electrophilic aromatic substitution
C-5ChloroLow reactivity in cross-coupling; potential site for nucleophilic attack if activated
C-6HydrogenPotential site for sterically hindered electrophilic aromatic substitution

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (¹H) NMR Spectral Analysis for Positional Assignments

Proton NMR (¹H NMR) spectroscopy would be employed to identify the number and environment of hydrogen atoms in the 1,5-dichloro-2-iodo-3-methoxybenzene molecule. The aromatic region of the spectrum is expected to show signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts (δ), measured in parts per million (ppm), would be influenced by the presence of the surrounding chloro, iodo, and methoxy (B1213986) substituents. The multiplicity of these signals (e.g., singlet, doublet) and the coupling constants (J), measured in Hertz (Hz), would reveal the connectivity between adjacent protons. The singlet signal for the methoxy group's protons would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H-4 7.0 - 7.5 Doublet 2-3
Aromatic H-6 7.0 - 7.5 Doublet 2-3

Note: The predicted chemical shifts are estimates based on analogous structures. Actual experimental values are required for definitive assignment.

Carbon (¹³C) NMR Spectral Analysis for Aromatic and Aliphatic Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display distinct signals for each of the seven carbon atoms. Six of these signals would be in the aromatic region, corresponding to the benzene ring carbons, and one signal in the aliphatic region for the methoxy carbon. The chemical shifts of the aromatic carbons are highly dependent on the attached substituents, with carbons bonded to electronegative atoms or the iodine atom showing characteristic shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-Cl) 130 - 135
C-2 (C-I) 90 - 95
C-3 (C-OCH₃) 155 - 160
C-4 (C-H) 120 - 125
C-5 (C-Cl) 130 - 135
C-6 (C-H) 115 - 120

Note: These are estimated values. Experimental data is necessary for accurate assignments.

Hyphenated Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it becomes a highly sensitive and selective method for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) would be utilized to assess the purity of this compound and to confirm its molecular weight. The liquid chromatography component would separate the target compound from any impurities, and the mass spectrometer would then detect the molecular ion peak. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Table 3: Predicted LC-MS Data for this compound

Parameter Expected Value
Molecular Formula C₇H₅Cl₂IO
Molecular Weight 302.92 g/mol

Note: The specific retention time would depend on the LC conditions (column, mobile phase, flow rate).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. An HRMS analysis of this compound would yield an exact mass that could be compared to the theoretical mass calculated from its chemical formula. This comparison would provide strong evidence for the correct elemental composition, confirming the identity of the compound with a high degree of confidence.

Table 4: Predicted HRMS Data for this compound

Ion Theoretical Exact Mass
[M]⁺ 301.8789

Note: The measured exact mass should be within a few parts per million (ppm) of the theoretical value for confirmation.

Despite a comprehensive search of available scientific literature and crystallographic databases, no experimental X-ray diffraction or vibrational spectroscopy data for the specific compound This compound could be located. As a result, a detailed article based on the requested outline focusing solely on this compound cannot be generated at this time.

The required empirical data is essential for a thorough and accurate discussion of the following sections as outlined in the query:

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification:The characteristic vibrational frequencies of the functional groups within this compound have not been reported. Therefore, a data table and analysis of its FT-IR and Raman spectra cannot be compiled.

While information exists for structurally related compounds, the strict adherence to the user's request to focus solely on this compound prevents the inclusion of data from other molecules as a substitute. The unique substitution pattern of two chlorine atoms, an iodine atom, and a methoxy group on the benzene ring will induce specific electronic and steric effects, making direct comparisons with differently substituted analogues scientifically inaccurate for the purposes of this detailed analysis.

Should crystallographic and spectroscopic data for this compound become publicly available in the future, the requested article can be generated.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

There is no available research that predicts the molecular geometry or conformational preferences of 1,5-dichloro-2-iodo-3-methoxybenzene through computational methods. This type of analysis would determine the most stable three-dimensional arrangement of the atoms and the energy landscape associated with different rotational isomers.

Reaction Mechanism Elucidation via Computational Modeling

A search of the scientific literature did not yield any studies on the transition state analysis or the calculation of activation energy barriers for reactions involving this compound. This information is crucial for understanding the kinetics and feasibility of chemical transformations.

No computational modeling has been published that elucidates the reaction pathways and intermediates for chemical reactions in which this compound participates. Such studies are vital for a detailed understanding of reaction mechanisms.

Prediction of Regioselectivity and Reactivity

Theoretical predictions regarding the regioselectivity and reactivity of this compound are not available in the current scientific literature. These predictions would help in understanding how the compound is likely to behave in chemical reactions, particularly in terms of which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

Based on a comprehensive search of publicly available scientific literature, there are no specific computational chemistry or theoretical studies focused on "this compound" that address Frontier Molecular Orbital (FMO) theory, LUMO coefficients, or its structure-reactivity relationships from a theoretical perspective.

The available information on this compound is primarily related to its synthesis and its role as a chemical intermediate in broader biosynthetic studies. researchgate.nettum.de

Therefore, the requested article on the computational chemistry and theoretical aspects of "this compound" cannot be generated due to the absence of relevant research data.

The Versatile Role of this compound in Synthetic and Materials Science

The aromatic compound this compound is a polyhalogenated derivative of anisole (B1667542). Its structure, featuring three distinct halogen substituents and a methoxy (B1213986) group, makes it a valuable intermediate in organic synthesis and a building block in the development of advanced materials. The strategic placement of chloro, iodo, and methoxy groups on the benzene (B151609) ring imparts a unique combination of reactivity and functionality, opening avenues for its application in diverse areas of chemical research.

Role As a Synthetic Intermediate and Building Block in Materials Science

The utility of 1,5-Dichloro-2-iodo-3-methoxybenzene in synthetic and materials science is primarily derived from the specific roles of its substituents. The iodine atom is the most reactive site for many cross-coupling reactions, the chlorine atoms provide stability and can be functionalized under more forcing conditions, and the methoxy (B1213986) group influences the electronic properties of the ring and can be a site for further modification.

Polyhalogenated aromatic compounds are crucial precursors in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This compound serves as an excellent starting material for the construction of more elaborate polyhalogenated aromatic scaffolds. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective functionalization at the 2-position through reactions such as Suzuki-Miyaura, Sonogashira, and Heck cross-coupling. researchgate.net This selective reactivity enables the introduction of various organic moieties at a specific position while retaining the chlorine atoms for subsequent transformations.

For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid would yield a polychlorinated biphenyl (B1667301) derivative. These types of structures are of interest in medicinal chemistry and materials science. The general scheme for such a transformation is depicted below:

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1Reactant 2CatalystProduct
This compoundArylboronic AcidPalladium(0) complex2-Aryl-1,5-dichloro-3-methoxybenzene

The synthesis of complex organic molecules often relies on the use of versatile building blocks that allow for the sequential and controlled introduction of different functional groups. This compound fits this description well. Following an initial cross-coupling reaction at the iodo position, the resulting polychlorinated intermediate can undergo further functionalization at the chloro-substituted positions, typically under harsher reaction conditions or with different catalytic systems. This stepwise approach provides a pathway to highly substituted and complex aromatic structures that would be difficult to synthesize through other methods. nih.gov

Polyhalogenated aromatic compounds can serve as ligands or precursors to ligands for organometallic catalysts. rsc.org The electronic and steric properties of the ligands play a crucial role in determining the activity and selectivity of the catalyst. By functionalizing this compound, for example, through the introduction of phosphine (B1218219) or N-heterocyclic carbene moieties via the iodo position, it is possible to synthesize novel ligands. nih.gov The presence of the chloro and methoxy groups would modulate the electronic environment of the metal center in the resulting catalyst, potentially leading to enhanced catalytic performance in various organic transformations. researchgate.net

Table 2: Potential Pathway to Novel Ligand Synthesis

Starting MaterialReagentIntermediateApplication
This compound1. n-BuLi2. PPh₂Cl(2,6-Dichloro-4-methoxyphenyl)diphenylphosphineLigand for transition metal catalysts

The rigid structure and potential for functionalization make polyhalogenated aromatic compounds like this compound interesting candidates for the development of advanced materials.

Functional Polymers: This compound can be used as a monomer or a cross-linking agent in the synthesis of functional polymers. researchgate.net For example, after conversion of the iodo group to a more reactive functional group like an alkyne or an azide, it could be incorporated into polymer chains via click chemistry. The presence of chlorine atoms would enhance the thermal stability and flame-retardant properties of the resulting polymer.

Liquid Crystals: The rod-like shape of substituted benzenes is a fundamental characteristic of many liquid crystalline materials. researchgate.net By elaborating the structure of this compound, for instance, by introducing long alkyl chains or other mesogenic groups through the iodo position, it is possible to design novel liquid crystals. rsc.org The dichloro and methoxy substituents would influence the melting point, mesophase behavior, and dielectric properties of the final material.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 1,5-Dichloro-2-iodo-3-methoxybenzene, future research will likely focus on moving away from classical multi-step syntheses, which often generate significant waste, towards more sustainable and atom-economical alternatives.

Key areas of investigation will include:

C-H Functionalization: Direct and selective C-H iodination and chlorination of simpler precursors, such as 3,5-dichloroanisole (B44140), would represent a significant improvement in synthetic efficiency. nih.gov This approach minimizes the use of pre-functionalized starting materials and reduces the number of synthetic steps.

Catalytic Methods: The exploration of novel catalytic systems, for instance, using earth-abundant metals, for the regioselective halogenation of anisole (B1667542) derivatives could provide more sustainable pathways. nih.gov

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for halogenation reactions, minimizing reaction times and improving product yields.

Reduced Use of Hazardous Reagents: Research into replacing hazardous iodinating and chlorinating agents with greener alternatives is crucial for developing truly sustainable synthetic routes.

StrategyPotential Advantage
C-H FunctionalizationIncreased step and atom economy
Novel CatalysisUse of less toxic and more abundant metals
Flow ChemistryImproved safety, scalability, and efficiency
Greener ReagentsReduced environmental impact

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The interplay of the chloro, iodo, and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound creates opportunities for exploring novel reactivity. The iodine atom, in particular, serves as a versatile handle for a variety of transformations. nih.gov

Future research in this area could focus on:

Cross-Coupling Reactions: While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are established methods, the development of new, highly efficient catalytic systems for these reactions with this sterically hindered and electronically complex substrate is a key challenge.

Iodine(III) Chemistry: Oxidation of the iodo group to a hypervalent iodine(III) species would open up a vast array of synthetic possibilities, including the introduction of various functional groups through reductive elimination.

Metal-Halogen Exchange: Investigating the selective metal-halogen exchange at the iodine position, while leaving the chloro substituents intact, is crucial for regioselective functionalization.

Unconventional Bond Activations: Exploring novel methods for the activation of the C-Cl bonds, which are generally less reactive than the C-I bond, could lead to unprecedented transformations and the synthesis of highly functionalized aromatic compounds.

Advancements in Stereoselective Synthesis Involving the Compound

While this compound itself is achiral, its use as a building block in the synthesis of chiral molecules presents exciting opportunities. Future research will likely focus on the development of stereoselective transformations involving this compound.

Potential research directions include:

Asymmetric Cross-Coupling: The development of chiral catalysts for asymmetric cross-coupling reactions at the iodo position to generate atropisomers or molecules with stereogenic centers in the coupled fragment.

Directed Metalation: The use of chiral directing groups to achieve enantioselective ortho-lithiation or other metalations, followed by trapping with electrophiles.

Desymmetrization Reactions: For prochiral molecules derived from this compound, the development of catalytic methods for their desymmetrization would provide access to valuable chiral building blocks.

Integration into Complex Natural Product Total Syntheses (as a non-biological intermediate)

The structural motifs present in this compound make it a potentially valuable, albeit non-biological, intermediate in the total synthesis of complex natural products. Its functional group handles allow for the stepwise and regioselective introduction of various substituents, facilitating the construction of intricate molecular architectures. nih.gov

Future applications in total synthesis may involve:

Scaffold for Polysubstituted Aromatics: Utilizing the compound as a starting point for the synthesis of highly substituted aromatic cores found in various natural products.

Late-Stage Functionalization: The iodo group allows for late-stage introduction of complex fragments, a strategy that can significantly shorten synthetic routes and allow for the generation of analogues.

Fragment-Based Synthesis: Employing derivatives of this compound as key fragments in a convergent synthetic strategy.

Synergistic Application of Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is a powerful approach to accelerate research and gain deeper insights into chemical systems. For this compound, this synergy will be crucial for overcoming the challenges associated with its complex reactivity.

Future research will benefit from:

Reaction Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of novel reactions and to understand the origins of regioselectivity. banglajol.info

Catalyst Design: Employing computational screening to identify promising new catalysts for transformations involving this compound, thereby reducing the experimental effort required.

Prediction of Properties: Calculating key physicochemical and spectroscopic properties to aid in the characterization of new derivatives and to predict their behavior in chemical reactions.

Reactivity Prediction: Developing predictive models for the reactivity of the different halogen atoms in various chemical environments, guiding synthetic planning.

Research AreaComputational Contribution
Reaction MechanismsElucidation of transition states and reaction pathways
Catalyst DevelopmentIn silico screening and design of new catalysts
Property PredictionCalculation of NMR, IR, and other spectroscopic data
Reactivity AnalysisPrediction of regioselectivity and reaction outcomes

Q & A

Q. What are the standard synthetic routes for preparing 1,5-dichloro-2-iodo-3-methoxybenzene, and how is its purity validated?

The compound is typically synthesized via halogenation or functional group interconversion. For example, describes a published procedure where this compound (compound 15 ) was synthesized and characterized using:

  • 1H-NMR (δ = 7.66, 7.37 ppm for aromatic protons; methoxy group at δ = 3.85 ppm) .
  • 13C-NMR (key signals: 154.9 ppm for the oxygenated aromatic carbon, 92.7 ppm for the iodine-substituted carbon) .
  • Mass spectrometry (ESI–) with m/z = 322.9 [M+Na–2H]– .
    Purity validation requires consistency between experimental and literature spectral data, alongside chromatographic methods (e.g., TLC or HPLC).

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Discrepancies in NMR signals may arise from solvent effects, impurities, or stereochemical considerations. For instance, reports a methoxy resonance at δ = 3.85 ppm in CDCl₃. If deviations occur:

  • Cross-check with literature values under identical solvent conditions.
  • Use decoupling experiments or 2D NMR (e.g., HSQC) to resolve overlapping signals.
  • Confirm sample dryness, as residual water can broaden peaks .

Q. What are the key considerations for designing a Suzuki-Miyaura coupling reaction using this compound as a substrate?

highlights its use in a Suzuki coupling with (3,5-dichloro-2-methoxyphenyl)boronic acid, yielding 45% product. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for iodine-selective coupling.
  • Stoichiometry : Use excess boronic acid (2.0 eq.) to drive the reaction .
  • Temperature : Optimize between 80–100°C to balance reactivity and side reactions (e.g., dehalogenation).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations can model:

  • Electrophilicity : The iodine atom’s susceptibility to oxidative addition (key for Pd-catalyzed couplings).
  • Steric effects : Methoxy and chloro substituents may hinder catalyst access.
  • Thermodynamic stability : Compare transition states for alternative reaction pathways (e.g., Ullmann vs. Suzuki coupling).
    Pair computational predictions with experimental validation (e.g., varying ligands or bases) .

Q. How do researchers resolve contradictions in reaction yields reported for this compound?

In , the isolated yield of the Suzuki product was 45%, but re-isolation of unreacted substrate increased the effective yield to 53%. To address such discrepancies:

  • Quantify unreacted starting material via GC-MS or NMR.
  • Optimize workup protocols (e.g., extraction efficiency, column chromatography conditions).
  • Track side reactions (e.g., protodeiodination) using mass spectrometry .

Q. What strategies are recommended for studying the compound’s stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation.
  • Moisture sensitivity : Use Karl Fischer titration to monitor water uptake.
  • Long-term stability studies under inert atmospheres (N₂ or Ar) .

Q. How can regioselective functionalization of the benzene ring be achieved?

The iodine substituent is a superior leaving group compared to chloro or methoxy groups. To exploit this:

  • Use Pd-catalyzed couplings (e.g., Sonogashira, Heck) to replace iodine with alkynes or alkenes.
  • For chloro substitution, employ directed ortho-metalation (e.g., using LDA) to install new groups at specific positions .

Q. What analytical methods are critical for detecting trace impurities in synthesized batches?

  • High-resolution mass spectrometry (HRMS) to identify byproducts (e.g., dehalogenated species).
  • ICP-MS for quantifying residual metal catalysts (e.g., Pd).
  • HPLC-DAD/ELSD for non-UV-active impurities .

Methodological Notes

  • Spectral Interpretation : Always reference solvent-specific NMR databases (e.g., SDBS) to validate shifts .
  • Yield Optimization : Use design of experiments (DoE) to systematically vary reaction parameters .
  • Data Reproducibility : Document batch-to-batch variability in synthetic protocols (e.g., stirring rate, cooling gradients).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.